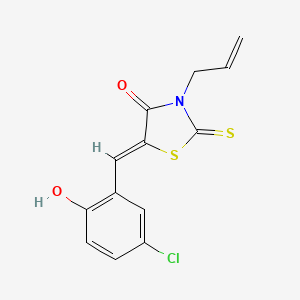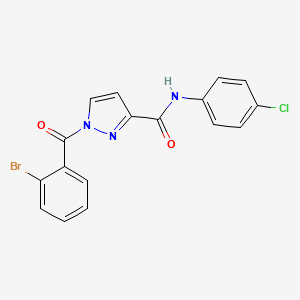
3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as CTBT, is a synthetic compound that belongs to the class of thiazolidinones. It has gained significant attention in recent years due to its potential therapeutic applications, particularly in the treatment of cancer and inflammation.
Mecanismo De Acción
3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its therapeutic effects by interacting with various cellular targets. It binds to the active site of the enzyme thioredoxin reductase, which plays a crucial role in redox regulation and cell signaling. 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. Furthermore, 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. It induces cell cycle arrest in cancer cells by upregulating the expression of p21 and p27, which are cell cycle regulators. 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the expression of matrix metalloproteinases, which are involved in tumor invasion and metastasis. Additionally, 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its broad-spectrum anticancer activity. It has been found to be effective against various cancer cell lines, making it a potential candidate for the development of novel anticancer drugs. Additionally, 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess anti-inflammatory and antioxidant activity, which could have potential therapeutic applications in various diseases. However, one of the limitations of 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which could affect its bioavailability and pharmacokinetic properties.
Direcciones Futuras
There are several future directions for the research on 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the potential directions is the development of novel 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one derivatives with improved pharmacokinetic properties and anticancer activity. Additionally, the combination of 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with other anticancer agents could enhance its therapeutic efficacy and reduce the risk of drug resistance. Furthermore, the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant activity of 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one could provide insights into its potential therapeutic applications in various diseases.
Aplicaciones Científicas De Investigación
3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in various scientific research applications. It has been found to possess significant anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway. Additionally, 3-allyl-5-(5-chloro-2-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propiedades
IUPAC Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2S2/c1-2-5-15-12(17)11(19-13(15)18)7-8-6-9(14)3-4-10(8)16/h2-4,6-7,16H,1,5H2/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSKYYDVLCPCNX-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=C(C=CC(=C2)Cl)O)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=C(C=CC(=C2)Cl)O)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]amino}carbonothioyl)-5-(2-nitrophenyl)-2-furamide](/img/structure/B4757441.png)
![N-[2-(trifluoromethoxy)phenyl]-2-furamide](/img/structure/B4757448.png)
![N-1,3-benzodioxol-5-yl-2-cyano-3-(3-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4757455.png)
![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4757457.png)
![2-(methylthio)-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4757473.png)

![1-(2-fluorobenzoyl)-N-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B4757491.png)
![4-ethoxy-N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4757493.png)
![N-{3-[N-(diphenylmethylene)ethanehydrazonoyl]phenyl}-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4757503.png)
![N~2~-(4-bromo-3-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4757506.png)

![N-[4-chloro-1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4757532.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl}acetate](/img/structure/B4757536.png)
